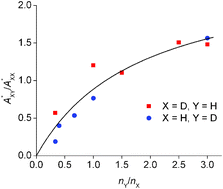Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
Physical Chemistry Chemical Physics Pub Date: 2009-02-23 DOI: 10.1039/B818747A
Abstract
The system 2,6-dimethylpyridine–


Recommended Literature
- [1] Back cover
- [2] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [3] A coumarin based gold(i)-alkynyl complex: a new class of supramolecular hydrogelators†
- [4] Modification of Cunanoparticles with a disulfide for polyimide metallization†
- [5] Molecular dynamics studies of native and substituted cyclodextrins in different media: 1. Charge derivation and force field performances†
- [6] Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography
- [7] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [8] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [9] Organocatalytic chain scission of poly(lactides): a general route to controlled molecular weight, functionality and macromolecular architecture
- [10] Carbon scaffold structured silicon anodes for lithium-ion batteries










